2-Methylheptanoyl chloride
Overview
Description
2-Methylheptanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of amides and esters, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylheptanoyl chloride can be synthesized through the reaction of 2-methylheptanoic acid with thionyl chloride. The reaction typically involves refluxing the acid with an excess of thionyl chloride, followed by the removal of excess thionyl chloride under reduced pressure .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar method but on a larger scale. The process involves the use of large reactors and distillation units to ensure the efficient removal of by-products and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylheptanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine or alcohol, forming amides or esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methylheptanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols are used, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, typically under mild conditions.
Major Products:
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
2-Methylheptanoic Acid: Formed through hydrolysis.
Scientific Research Applications
2-Methylheptanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylheptanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as the amino groups in amines or the hydroxyl groups in alcohols .
Comparison with Similar Compounds
Heptanoyl Chloride: Similar in structure but lacks the methyl group at the second position.
Octanoyl Chloride: Has a longer carbon chain but similar reactivity.
2-Methylhexanoyl Chloride: Similar structure with a shorter carbon chain.
Uniqueness: 2-Methylheptanoyl chloride is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the steric effects in its reactions. This makes it distinct in terms of the types of products it can form and its applications in synthesis .
Properties
IUPAC Name |
2-methylheptanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPOJBPJGIYSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557780 | |
Record name | 2-Methylheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13751-83-2 | |
Record name | 2-Methylheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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